3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-

Description

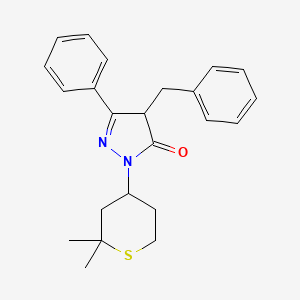

The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)- is a pyrazolone derivative with a structurally complex substitution pattern. Its core 3H-pyrazol-3-one framework is substituted at three critical positions:

- Position 2: A tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl group, introducing steric bulk and sulfur-containing heterocyclic character.

- Position 5: A phenyl group, contributing to aromaticity and molecular rigidity.

This unique combination of substituents distinguishes it from other pyrazolone derivatives, which often feature simpler substituents such as methyl, diazenyl, or azo groups . The thiopyran moiety may confer metabolic stability and influence conformational preferences, while the benzyl group could modulate solubility and biological membrane permeability .

Properties

CAS No. |

102689-18-9 |

|---|---|

Molecular Formula |

C23H26N2OS |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

4-benzyl-2-(2,2-dimethylthian-4-yl)-5-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C23H26N2OS/c1-23(2)16-19(13-14-27-23)25-22(26)20(15-17-9-5-3-6-10-17)21(24-25)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3 |

InChI Key |

OCLUTEANPSAGSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCS1)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)- is part of a broader class of pyrazolone derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis of the Compound

The synthesis of this pyrazolone derivative involves multi-step organic reactions, often beginning with the reaction of phenylhydrazine with appropriate carbonyl compounds. The final structure is typically confirmed through spectroscopic methods such as NMR and mass spectrometry. Specific methodologies may vary based on desired substituents and functional groups.

Biological Activity Overview

Pyrazolone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in several studies:

1. Aromatase Inhibition

Recent studies have highlighted the potential of certain pyrazolone derivatives as aromatase inhibitors. For instance, a related series demonstrated significant inhibition of aromatase activity with IC50 values comparable to established drugs like letrozole . This suggests potential applications in hormone-related cancers.

2. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives can exert anti-inflammatory effects. Some synthesized compounds have shown up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations . This positions them as candidates for treating inflammatory diseases.

3. Antimicrobial Properties

The antimicrobial activity of pyrazolone derivatives has been documented against various bacterial strains and fungi. Compounds have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing significant inhibition at low concentrations . This highlights their potential use in infectious disease management.

Case Studies

Several case studies provide insights into the biological activities of pyrazolone derivatives:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target enzymes such as aromatase. These computational methods support experimental findings by illustrating how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolone Derivatives

Structural and Electronic Differences

- Substituent Complexity: The target compound’s thiopyran group at position 2 is unique among the compared analogs, which typically feature phenyl or methyl groups.

- Position 4 Variability :

- Diazenyl/Azo Groups () : These electron-deficient groups enhance conjugation, making such derivatives suitable as dyes or photoresponsive materials. In contrast, the target’s benzyl group lacks conjugation but improves lipophilicity .

- Heterocyclic Extensions () : Derivatives with pyrazolylidene or coumarin-linked substituents exhibit extended π-systems, useful in fluorescence or catalysis. The target compound’s benzyl group prioritizes hydrophobicity over conjugation .

Physicochemical Properties

- Lipophilicity : The thiopyran and benzyl groups in the target compound likely increase logP values compared to analogs with polar substituents (e.g., hydroxyl or trifluoromethyl groups) .

- Solubility : Derivatives with diazenyl or azo groups (e.g., ) may exhibit lower aqueous solubility due to planar, conjugated structures favoring crystallization. The target’s benzyl group could further reduce solubility .

- Thermal Stability : The rigid thiopyran ring may elevate melting points relative to compounds with flexible alkyl chains (e.g., ) .

Functional and Application Differences

- Material Science: Unlike azo dyes () or conjugated heterocycles (), the target’s non-conjugated substituents limit utility in optoelectronics but may favor use in hydrophobic coatings .

- Supramolecular Chemistry: Hydrogen-bonding motifs in hydroxyl- or amino-substituted derivatives () contrast with the target’s reliance on van der Waals interactions for crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.